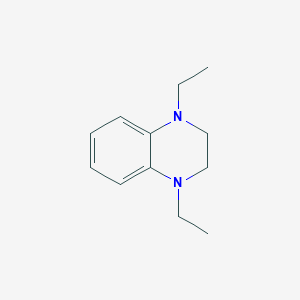

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic nitrogen-containing compound with a unique structure. It consists of a quinoxaline ring system with two ethyl substituents and a tetrahydrofuran ring. This compound is known for its significant biological properties and is used in various scientific research applications.

Aplicaciones Científicas De Investigación

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has various applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and dyes.

Biology: The compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.

Medicine: It is used to study the NMDA receptor and its role in cognitive function.

Industry: The compound is used as an antioxidant in food and cosmetics, and as a corrosion inhibitor.

Mecanismo De Acción

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has been shown to exhibit several important biological properties. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.

Safety and Hazards

Studies have shown that 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has a low toxicity profile. In a study on rats, no significant toxicity was observed at doses of up to 100 mg/kg/day of DEetQ.

Direcciones Futuras

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is often used in combination with squaric acid to form tetrahydroquinoxaline based squaraine dyes . Future directions for research on DEetQ could include the development of more potent and selective NMDA receptor antagonists and the evaluation of their therapeutic potential in treating cognitive disorders.

Métodos De Preparación

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods:

Reaction of Cyclohexanone with Ethylamine: This method involves the reaction of cyclohexanone with ethylamine in the presence of sulfuric acid.

Reaction of 1,2-Diaminocyclohexane with Ethylglyoxalate: This method uses 1,2-diaminocyclohexane and ethylglyoxalate in the presence of acetic anhydride.

Análisis De Reacciones Químicas

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common reagents used in these reactions include sulfuric acid, acetic anhydride, and ethylglyoxalate. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structure and biological properties. Similar compounds include:

1,4-Diethylpiperazine: This compound has a similar structure but different biological properties.

This compound-6-carboxaldehyde: This derivative is used in the synthesis of various dyes.

Rhodamine Dyes: These dyes contain this compound as an effective electron donor.

This compound stands out due to its role as an NMDA receptor antagonist and its applications in various fields of research.

Propiedades

IUPAC Name |

1,4-diethyl-2,3-dihydroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-3-13-9-10-14(4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPKQVRVQSOXGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C2=CC=CC=C21)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.